molecular formula C11H14ClN B13776348 1-(2-Chloroethyl)-3-phenylazetidine CAS No. 7215-12-5

1-(2-Chloroethyl)-3-phenylazetidine

Cat. No.: B13776348
CAS No.: 7215-12-5
M. Wt: 195.69 g/mol
InChI Key: GVPOZUFTHSWHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-phenylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloroethyl group and a phenyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-phenylazetidine typically involves the reaction of 3-phenylazetidine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-phenylazetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 1-(2-ethyl)-3-phenylazetidine.

Scientific Research Applications

1-(2-Chloroethyl)-3-phenylazetidine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-phenylazetidine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging the DNA of cancer cells.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.

    1-(2-Chloroethyl)pyrrolidine: Studied for its potential biological activities.

    Bis(2-chloroethyl)sulfide: A well-known chemical warfare agent.

Uniqueness: 1-(2-Chloroethyl)-3-phenylazetidine stands out due to its unique combination of a chloroethyl group and a phenyl group attached to the azetidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it an important building block in organic synthesis and a promising candidate for therapeutic applications. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

CAS No.

7215-12-5

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-(2-chloroethyl)-3-phenylazetidine

InChI

InChI=1S/C11H14ClN/c12-6-7-13-8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

GVPOZUFTHSWHIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCCl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.